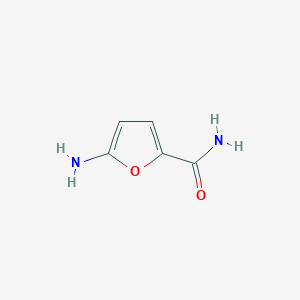![molecular formula C42H33N3 B14204440 2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine CAS No. 919104-92-0](/img/structure/B14204440.png)
2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three biphenyl groups attached to a triazine core, making it a highly conjugated system with interesting electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine typically involves the reaction of 2-methylbiphenyl with cyanuric chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of the chlorine atoms on the cyanuric chloride by the biphenyl groups. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine has several applications in scientific research:
Biology: Potential use in the development of fluorescent probes and sensors due to its conjugated system.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and organic electronic devices.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s highly conjugated structure allows it to participate in electron transfer processes, making it effective in applications such as organic electronics and photochemistry. Its interaction with biological molecules can lead to changes in cellular processes, potentially making it useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(4-iodophenyl)-1,3,5-triazine: Similar triazine core but with iodophenyl groups instead of biphenyl groups.
Tris(2,4-di-tert-butylphenyl)phosphite: A phosphite antioxidant with a similar trisubstituted structure.
Uniqueness
2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is unique due to its highly conjugated system, which imparts distinct electronic properties. This makes it particularly useful in applications requiring efficient electron transfer and photostability, such as in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Eigenschaften
CAS-Nummer |
919104-92-0 |
|---|---|
Molekularformel |
C42H33N3 |
Molekulargewicht |
579.7 g/mol |
IUPAC-Name |
2,4,6-tris[4-(2-methylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C42H33N3/c1-28-10-4-7-13-37(28)31-16-22-34(23-17-31)40-43-41(35-24-18-32(19-25-35)38-14-8-5-11-29(38)2)45-42(44-40)36-26-20-33(21-27-36)39-15-9-6-12-30(39)3/h4-27H,1-3H3 |
InChI-Schlüssel |
QECJXPAHAXWBAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5C)C6=CC=C(C=C6)C7=CC=CC=C7C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14204364.png)
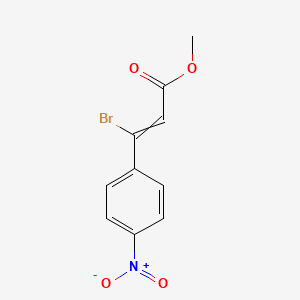
![[1,1'-Biphenyl]-4-carbonitrile, 2'-benzoyl-](/img/structure/B14204376.png)
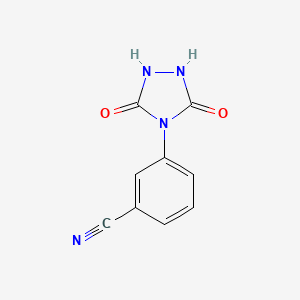
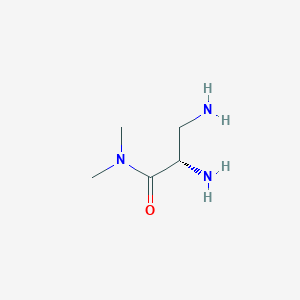
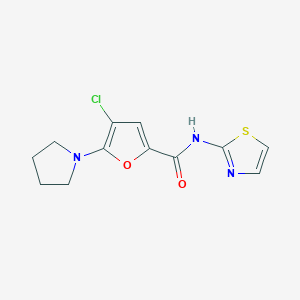
![4-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14204416.png)
![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)
